molecular formula C23H24O3 B11148633 9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one

9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one

Cat. No.: B11148633
M. Wt: 348.4 g/mol
InChI Key: ZQMVVXLOEHJBDU-UHFFFAOYSA-N
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Description

9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one is a complex organic compound with a unique structure that combines elements of pyran and chromen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one typically involves multi-step organic reactions. The process begins with the preparation of the core chromen structure, followed by the introduction of the pyran ring and subsequent functionalization to achieve the desired substituents. Common reagents used in these reactions include benzyl halides, methylating agents, and various catalysts to facilitate the formation of the pyrano[2,3-f]chromen core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The benzyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for studying enzyme interactions and protein binding.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific pathways or receptors.

    Industry: The compound’s properties may be exploited in the development of new materials, such as polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of 9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2H-3,9a-Methano-1-benzoxepin: Shares structural similarities with the pyrano[2,3-f]chromen core.

    3,4-Dihydro-2H-pyran: A simpler compound that forms the basis for more complex derivatives.

    8,8-Dimethyl-2H,8H-pyrano[2,3-f]chromen-2-one: Another derivative with a similar core structure but different substituents.

Uniqueness

What sets 9-benzyl-2,2,5,10-tetramethyl-3,4-dihydro-2H,8H-pyrano[2,3-f]chromen-8-one apart is its specific combination of substituents, which confer unique chemical and biological properties. Its benzyl group and multiple methyl groups may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C23H24O3

Molecular Weight

348.4 g/mol

IUPAC Name

9-benzyl-2,2,5,10-tetramethyl-3,4-dihydropyrano[2,3-f]chromen-8-one

InChI

InChI=1S/C23H24O3/c1-14-12-19-20(21-17(14)10-11-23(3,4)26-21)15(2)18(22(24)25-19)13-16-8-6-5-7-9-16/h5-9,12H,10-11,13H2,1-4H3

InChI Key

ZQMVVXLOEHJBDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C4=C1CCC(O4)(C)C

Origin of Product

United States

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